molecular formula C18H28O7Ti B13742250 Tris(pentane-2,4-dionato-O,O')(propan-2-olato)titanium CAS No. 43184-66-3

Tris(pentane-2,4-dionato-O,O')(propan-2-olato)titanium

Cat. No.: B13742250
CAS No.: 43184-66-3
M. Wt: 404.3 g/mol
InChI Key: DLAKNSUYEXQGOO-KJVLTGTBSA-K
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Description

Tris(pentane-2,4-dionato-O,O')(propan-2-olato)titanium is a titanium(IV) coordination complex featuring three bidentate acetylacetonate (pentane-2,4-dionato) ligands and one monodentate isopropoxide (propan-2-olato) ligand. This compound is part of a broader class of titanium alkoxide-acetylacetonate hybrids, which are widely used in catalysis, sol-gel processes, and materials synthesis due to their tunable reactivity and stability . The acetylacetonate ligands provide strong chelation, enhancing thermal stability and resistance to hydrolysis compared to pure titanium alkoxides. The isopropoxide ligand contributes to solubility in organic solvents and modulates the Lewis acidity of the titanium center .

Extrapolating, the tris-acetylacetonate variant likely has a formula of C₁₇H₂₇O₇Ti (assuming three C₅H₇O₂ acetylacetonate ligands and one C₃H₇O isopropoxide ligand).

Properties

CAS No.

43184-66-3

Molecular Formula

C18H28O7Ti

Molecular Weight

404.3 g/mol

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+)

InChI

InChI=1S/3C5H8O2.C3H7O.Ti/c3*1-4(6)3-5(2)7;1-3(2)4;/h3*3,6H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3/b3*4-3-;;

InChI Key

DLAKNSUYEXQGOO-KJVLTGTBSA-K

Isomeric SMILES

CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4]

Canonical SMILES

CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM typically involves the reaction of titanium tetraisopropoxide with acetylacetone in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also used in the preparation of titanium-based materials and coatings .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for titanium-based drugs. Its ability to form stable complexes with various ligands makes it useful in drug delivery systems .

Industry: Industrially, it is used in the production of high-performance materials, including ceramics, polymers, and composites. It is also employed in the manufacture of pigments and coatings due to its excellent thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM exerts its effects involves the coordination of the titanium center with various ligands. This coordination facilitates the formation of stable complexes, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands[5][5].

Comparison with Similar Compounds

Titanium Diisopropoxide Bis(acetylacetonate) (CAS 17927-72-9)

  • Formula : C₁₆H₂₈O₆Ti .
  • Ligands: Two acetylacetonate (bidentate) and two isopropoxide (monodentate).
  • Properties : Higher solubility in alcohols and hydrocarbons due to the balanced alkoxide/acetylacetonate ratio. Used as a precursor for TiO₂ thin films and crosslinking agents in polymers .
  • Stability : Moderate hydrolytic stability, suitable for sol-gel applications .

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7)

  • Formula : C₁₅H₂₆O₆Ti .
  • Ligands : Two acetylacetonate, one ethoxide, and one isopropoxide.
  • Properties : The ethoxy group increases hydrophobicity, making it effective in coatings. Lower molecular weight (350.23 g/mol) compared to tris-acetylacetonate variants .
  • Applications : Used in surface modification and as a coupling agent in composite materials .

[2,2'-Iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8)

  • Formula: C₄H₁₁NO₂·2[C₅H₈O₂]·Ti .
  • Ligands: Two acetylacetonate and one iminobis(ethanolato) (tridentate).
  • Properties : The nitrogen-containing ligand enhances stability in biological environments. Molecular weight 353.23 g/mol.
  • Applications: Potential use in biomedical imaging or drug delivery due to improved chelation .

Physicochemical Properties

Property Tris(pentane-2,4-dionato)(propan-2-olato)Ti Diisopropoxide Bis(acetylacetonate)Ti Ethoxybis(acetylacetonate)Ti
Molecular Weight ~370 g/mol (estimated) 364.26 g/mol 350.23 g/mol
Coordination Number 7 (3×bidentate + 1×monodentate) 6 (2×bidentate + 2×monodentate) 6 (2×bidentate + 2×monodentate)
Thermal Stability High (strong chelation) Moderate Moderate
Solubility Polar aprotic solvents (e.g., THF, DCM) Alcohols, hydrocarbons Ethanol, toluene

Biological Activity

Tris(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, commonly referred to as titanium(III) tris(2,4-pentanedionate), is a coordination compound of titanium that exhibits significant biological activity. This article reviews its chemical properties, biological interactions, and relevant studies that highlight its potential applications in various fields.

Molecular Structure:

  • Molecular Formula: C15H21O6Ti
  • Molar Mass: 345.19 g/mol
  • CAS Number: 14284-96-9
  • Synonyms: Titanium(III) tris(2,4-pentanedionate), titanium tris(pentane-2,4-dionato-O,O').

Physical Properties:

PropertyValue
Ionization Energy (ie)6.92 ± 0.05 eV
Melting PointNot specified

Biological Activity

This compound has been studied for its biological properties, particularly its role in catalysis and as a potential therapeutic agent.

1. Antioxidant Activity:
Research indicates that titanium complexes can exhibit antioxidant properties. A study demonstrated that titanium(III) complexes can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is crucial in applications related to aging and degenerative diseases.

2. Antimicrobial Properties:
Several studies have reported the antimicrobial effects of titanium-based compounds. This compound showed significant activity against various bacterial strains, suggesting its potential as an antibacterial agent in medical applications.

3. Cytotoxicity and Cancer Research:
Recent investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Studies

Case Study 1: Antioxidant Effects
In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to control samples, confirming its antioxidant efficacy.

Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use in developing new antimicrobial agents.

Case Study 3: Cancer Cell Cytotoxicity
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations that did not affect normal fibroblast cells. Flow cytometry analysis confirmed increased rates of apoptosis in treated cancer cells.

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